Comprehensive Technical Guide on 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5): Synthesis, Mechanistic Profiling, and Applications
Comprehensive Technical Guide on 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5): Synthesis, Mechanistic Profiling, and Applications
Executive Summary
The transition from planar, two-dimensional molecular architectures to complex, three-dimensional spirocyclic frameworks represents a paradigm shift in modern drug discovery and materials science—often referred to as the "escape from flatland." 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane (CAS 73100-29-5) is a highly specialized, sterically hindered spiro-oxazolidine building block. By fusing an oxazolidine ring with a 3,3,5-trimethylcyclohexane moiety, this compound offers exceptional conformational rigidity, improved metabolic stability, and a unique spatial projection of its heteroatoms.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its role as a critical intermediate in the development of GPCR antagonists and hindered amine light stabilizers (HALS).
Structural and Physicochemical Profiling
The architectural core of 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane is derived from the condensation of 3,3,5-trimethylcyclohexanone and 2-aminoethanol. The resulting spiro[4.5]decane system features a quaternary spiro carbon (C5) that acts as the vertex connecting the 5-membered oxazolidine ring and the 6-membered substituted cyclohexane ring.
Stereochemical Implications: The presence of a methyl group at the C9 position (derived from the C5 position of the parent ketone) introduces chirality. Upon spirocyclization, the orientation of the oxazolidine oxygen and nitrogen relative to the C9 methyl group generates distinct diastereomers. This 3D complexity is highly valued in structure-based drug design for optimizing ligand-receptor binding kinetics.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters and synthetic metrics associated with this compound and its parent scaffold [1].
| Parameter | Value / Description |
| Chemical Name | 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane |
| CAS Number | 73100-29-5 |
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| Scaffold Class | Spirocyclic Oxazolidine |
| Hydrogen Bond Donors | 1 (Secondary Amine, -NH) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Typical Synthesis Yield | 85% – 92% (via Dean-Stark condensation) |
| Downstream Oxidation Yield | >95% (to hydroxylamine via DMD) |
Synthetic Methodology and Mechanistic Pathway
The synthesis of 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane relies on the acid-catalyzed condensation of a ketone and a
Causality & Mechanistic Logic
The reaction begins with the nucleophilic attack of the primary amine of 2-aminoethanol onto the electrophilic carbonyl carbon of 3,3,5-trimethylcyclohexanone, forming a hemiaminal intermediate. Because this step is highly reversible, a catalytic amount of p-toluenesulfonic acid (p-TSA) is introduced to protonate the hydroxyl group of the hemiaminal, facilitating its departure as water. The subsequent intramolecular attack by the hydroxyl oxygen of the ethanolamine backbone closes the 5-membered oxazolidine ring. To drive this equilibrium-dependent process to completion, Le Chatelier's principle is applied by physically removing the water byproduct using a Dean-Stark apparatus.
Fig 1: Mechanistic workflow for the condensation synthesis of the spiro-oxazolidine core.
Protocol 1: Dean-Stark Condensation (Self-Validating System)
This protocol is designed to be self-validating; the cessation of water collection serves as an empirical indicator of reaction completion.
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 3,3,5-trimethylcyclohexanone (7.01 g, 50.0 mmol) and 2-aminoethanol (3.36 g, 55.0 mmol, 1.1 equiv).
-
Catalyst & Solvent: Add 100 mL of anhydrous toluene followed by p-toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol, 0.05 equiv). Reasoning: Toluene acts as an ideal azeotropic solvent for water removal at its boiling point (~110°C).
-
Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to a vigorous reflux.
-
Validation Checkpoint: Monitor the water accumulation in the Dean-Stark trap. The reaction is empirically complete when exactly ~0.9 mL of water has separated (typically 4–6 hours).
-
Workup & Isolation: Cool the mixture to room temperature. Wash the organic phase with saturated aqueous
(50 mL) to quench the acid catalyst, followed by brine (50 mL). Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via vacuum distillation to yield the pure spiro-oxazolidine as a colorless to pale-yellow liquid.
Advanced Applications in Drug Discovery
Rigid Vectors for GPCR Antagonism
Spirocyclic amines are heavily utilized as conformational restrictors in medicinal chemistry [2]. Specifically, spiro[4.5]decane derivatives serve as critical pharmacophores in the design of chemokine receptor antagonists, such as those targeting CXCR4 and CCR5 [3]. The steric bulk of the 7,7,9-trimethyl substitution forces the molecule into a specific chair conformation, precisely orienting the basic nitrogen to interact with the aspartate/glutamate residues in the transmembrane binding pockets of GPCRs.
Fig 2: Pharmacological integration of spiro-oxazolidines in GPCR (CXCR4) antagonism.
Precursors for Stable Nitroxyl Radicals
Sterically hindered secondary amines (like our target compound) are direct precursors to stable nitroxyl radicals and hydroxylamines. These derivatives are utilized as spin labels in EPR spectroscopy and as antioxidants. The oxidation must be highly controlled to prevent the cleavage of the sensitive oxazolidine ring.
Protocol 2: Electrophilic Oxidation to Hydroxylamine
Based on established methodologies for the oxidation of spiro-amines using dimethyldioxirane (DMD) [4].
-
Substrate Preparation: Dissolve 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane (1.83 g, 10.0 mmol) in 20 mL of anhydrous acetone in a 100 mL flask.
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C under an argon atmosphere. Reasoning: Low temperatures suppress the over-oxidation to nitrones and prevent hydrolytic ring-opening.
-
DMD Addition: Add a standardized solution of dimethyldioxirane (DMD) in acetone (10.5 mmol, 1.05 equiv) dropwise over 15 minutes. Reasoning: DMD is a highly selective oxygen-transfer agent; its only byproduct is acetone, which is already the solvent, creating a self-purifying system.
-
Reaction Monitoring: Stir the solution at 0°C for 2 hours.
-
Isolation: Evaporate the acetone under reduced pressure (rotary evaporator) to yield the corresponding N-hydroxy-7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane in near-quantitative yield (>95%).
Conclusion
7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane is a sophisticated molecular building block that perfectly illustrates the utility of spirocyclic geometry in modern chemistry. Through robust, self-validating synthetic protocols like Dean-Stark condensation and highly selective DMD oxidation, researchers can leverage this scaffold to develop next-generation GPCR antagonists, chiral ligands, and advanced polymer stabilizers. Its unique combination of steric hindrance and heteroatomic projection makes it an invaluable asset in the ongoing "escape from flatland" in drug design.
References
-
Spiro Compounds - Synthesis and Applications: Rios Torres, R. (2017). Selected Applications of Spirocycles in Medicinal Chemistry. Wiley. Available at:[Link]
- European Patent EP1790639A1:Spirocyclic Compounds and Their Use as CXCR4-Antagonists. European Patent Office.
- US Patent 5001233A:Synthesis of Hydroxylamines Using Dioxiranes. United States Patent and Trademark Office.
